molecular formula C16H14Cl2F3N3OS B5398417 (Z)-4,4,4-trifluoro-3-[(1-methylbenzimidazol-2-yl)amino]-1-thiophen-2-ylbut-2-en-1-one;dihydrochloride

(Z)-4,4,4-trifluoro-3-[(1-methylbenzimidazol-2-yl)amino]-1-thiophen-2-ylbut-2-en-1-one;dihydrochloride

Cat. No.: B5398417
M. Wt: 424.3 g/mol
InChI Key: OSWPLLDDYRMEOS-SLYOBIJPSA-N
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Description

(Z)-4,4,4-trifluoro-3-[(1-methylbenzimidazol-2-yl)amino]-1-thiophen-2-ylbut-2-en-1-one;dihydrochloride is a synthetic compound that features a trifluoromethyl group, a benzimidazole moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4,4,4-trifluoro-3-[(1-methylbenzimidazol-2-yl)amino]-1-thiophen-2-ylbut-2-en-1-one;dihydrochloride typically involves the following steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Coupling Reactions: The final compound is obtained by coupling the benzimidazole moiety with the thiophene ring under specific reaction conditions, such as the use of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized benzimidazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities .

Biology

It has been studied for its potential as an antimicrobial and anticancer agent due to the presence of the benzimidazole moiety .

Medicine

The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, it can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the benzimidazole moiety contributes to its biological activity. The thiophene ring may also play a role in modulating its interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 1-methylbenzimidazole and 2-phenylbenzimidazole.

    Thiophene Derivatives: Compounds such as 2-thiophenecarboxaldehyde and 2-thiophenemethanol.

Uniqueness

The combination of the trifluoromethyl group, benzimidazole moiety, and thiophene ring in (Z)-4,4,4-trifluoro-3-[(1-methylbenzimidazol-2-yl)amino]-1-thiophen-2-ylbut-2-en-1-one;dihydrochloride makes it unique compared to other similar compounds

Properties

IUPAC Name

(Z)-4,4,4-trifluoro-3-[(1-methylbenzimidazol-2-yl)amino]-1-thiophen-2-ylbut-2-en-1-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3OS.2ClH/c1-22-11-6-3-2-5-10(11)20-15(22)21-14(16(17,18)19)9-12(23)13-7-4-8-24-13;;/h2-9H,1H3,(H,20,21);2*1H/b14-9-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWPLLDDYRMEOS-SLYOBIJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC(=CC(=O)C3=CC=CS3)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1N/C(=C\C(=O)C3=CC=CS3)/C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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